N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-ethyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound featuring a pyrazole ring structure. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves several steps. One common method includes the reaction of 3,5-dimethyl-1H-pyrazole with butyl bromide under basic conditions to form the butylated pyrazole intermediate. This intermediate is then reacted with ethyl sulfonamide under acidic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, converting sulfonamides to amines.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the synthesis of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. This inhibition can occur through competitive binding at the active site or allosteric modulation, altering the enzyme’s conformation and activity .
Comparison with Similar Compounds
N~4~-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE can be compared with other pyrazole derivatives, such as:
3,5-Dimethyl-1H-pyrazole: A simpler structure with similar reactivity but fewer functional groups.
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Known for its energetic properties and used in explosives.
3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl derivatives: These compounds have applications in medicinal chemistry as enzyme inhibitors.
The uniqueness of N4-[3-(3,5-DIMETHYL-1H-PYRAZOL-1-YL)BUTYL]-1-ETHYL-3,5-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE lies in its combination of functional groups, which confer specific reactivity and potential for diverse applications.
Properties
Molecular Formula |
C16H27N5O2S |
---|---|
Molecular Weight |
353.5 g/mol |
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)butyl]-1-ethyl-3,5-dimethylpyrazole-4-sulfonamide |
InChI |
InChI=1S/C16H27N5O2S/c1-7-20-15(6)16(14(5)19-20)24(22,23)17-9-8-12(3)21-13(4)10-11(2)18-21/h10,12,17H,7-9H2,1-6H3 |
InChI Key |
AKGBRSIVJCAXQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)NCCC(C)N2C(=CC(=N2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.